DMHAPC-Chol is a novel cationic lipid synthesized for the purpose of enhancing siRNA transfer into tumor cells []. It is classified as a cationic lipid due to the presence of a positively charged amine group within its structure. This positive charge allows it to effectively bind with negatively charged nucleic acids like siRNA and facilitate their cellular uptake. This property makes DMHAPC-Chol a valuable tool in gene silencing studies and potential therapeutic applications.
Synthesis Analysis
While the specific details of DMHAPC-Chol synthesis are not provided in the analyzed papers, the authors state that it was synthesized in their laboratory []. The synthesis likely involves a multi-step process to combine the cholesterol backbone with the cationic headgroup (dimethyl-hydroxyethyl-aminopropane) through a carbamate linkage.
Mechanism of Action
The primary mechanism of action of DMHAPC-Chol involves the following steps []:
Applications
DMHAPC-Chol has demonstrated promising potential in delivering siRNA for gene silencing, particularly in cancer research [].
VEGF Silencing in Cancer Cells: DMHAPC-Chol/DOPE (dioleoylphosphatidylethanolamine) liposomes were successfully used to deliver VEGF siRNA into A431 and MDA-MB-231 human cancer cell lines, resulting in significant silencing of VEGF expression []. Notably, the silencing efficiency was comparable to commercially available INTERFERin and superior to Lipofectamine 2000.
Double Potential for Nucleic Acid Delivery: While showing higher efficiency for siRNA delivery, DMHAPC-Chol/DOPE liposomes also demonstrated the ability to deliver larger nucleic acids like plasmids, although with lower efficiency compared to Lipofectamine []. This suggests potential applications in delivering various therapeutic genes.
Related Compounds
Dimethyl-hydroxyethyl-aminopropane-carbamoyl-cholesterol (DMHAPC-Chol) is a cationic lipid investigated for its potential in siRNA delivery. The compound efficiently delivered VEGF siRNA in two human cancer cell lines, A431 and MDA-MB-231. [] Here is a list of related compounds found in the provided literature:
Dioleoylphosphatidylethanolamine (DOPE)
Compound Description: Dioleoylphosphatidylethanolamine (DOPE) is a zwitterionic helper lipid commonly used in liposomal formulations to enhance the efficacy of cationic lipids for gene delivery. []
Relevance: DOPE is often combined with cationic lipids like DMHAPC-Chol to improve the stability and transfection efficiency of liposomes. The combination of DMHAPC-Chol and DOPE in equimolar proportions forms liposomes capable of efficiently delivering VEGF siRNA. [] This suggests a synergistic effect of the cationic charge of DMHAPC-Chol and the structural properties of DOPE in facilitating cellular uptake and endosomal escape.
INTERFERin
Compound Description: INTERFERin is a commercially available transfection reagent specifically designed for siRNA delivery. []
Relevance: While not structurally related to DMHAPC-Chol, INTERFERin serves as a benchmark for comparing the efficacy of DMHAPC-Chol/DOPE liposomes in delivering siRNA. The study found that the inhibitory effect on VEGF expression induced by DMHAPC-Chol/DOPE liposomes was comparable to that induced by INTERFERin. [] This comparison highlights the effectiveness of DMHAPC-Chol/DOPE as a potential siRNA delivery system.
Lipofectamine 2000
Compound Description: Lipofectamine 2000 is another commercially available transfection reagent widely used for delivering nucleic acids, including both plasmid DNA and siRNA. []
Relevance: Like INTERFERin, Lipofectamine 2000 serves as a comparative standard for assessing the transfection efficiency of DMHAPC-Chol/DOPE liposomes. The study found that DMHAPC-Chol/DOPE liposomes were more effective than Lipofectamine 2000 in delivering VEGF siRNA and achieving VEGF silencing. [] Interestingly, DMHAPC-Chol/DOPE liposomes were less efficient than Lipofectamine 2000 for transfecting plasmid DNA, suggesting a potential selectivity of this novel formulation for siRNA delivery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CVT-2759 is a potential partial agonist of A(1)-ADORs. It may be useful to slow AV nodal conduction and thereby ventricular rate without causing AV block, bradycardia, atrial arrhythmias, or vasodilation.
CVT-5440 is a selective, high affinity A(2B) adenosine receptor antagonist for the potential treatment of asthma with good selectivity (A(2B) AdoR K(i)=50 nM, selectivity A(1)>200: A(2A)>200: A(3)>167).
CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4 CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.
cvxIAA is an orthogonal auxin-TIR1 receptor pair. cvxIAA triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs. cvxIAA hijacked the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor. cvxIAA-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch.
CW 008 is a cAMP/PKA/CREB pathway activator. It promotes osteogenic differentiation of human bone marrow-derived MSCs in vitro and also increases bone mass and bone volume density in ovariectomized mice.
CW069 is an allosteric inhibitor of KIFC/HSET (IC50 = 75 µM), a microtubule motor protein involved in bipolar spindle assembly and centrosome clustering. It increases the number of multipolar spindles in N1E-115 mouse neuroblastoma cells with supernumerary centrosomes when used at concentrations of 100 and 200 µM, without affecting the morphology of mitotic spindles in normal human dermal fibroblast (NHDF) cells. CW069 inhibits proliferation of N1E-115, but not NHDF, cells (IC50s = 86 and 181 µM, respectively). CW069 is an allosteric inhibitor of HSET. CW069 showed marked activity against HSET in vitro. The inhibitor induced multipolar mitoses only in cells containing supernumerary centrosomes. CW069 therefore constitutes a valuable tool for probing HSET function and, by reducing the growth of cells containing supernumerary centrosomes, paves the way for new cancer therapeutics.
CWHM12 is an analog of RGD peptide, a tripeptide that inhibits integrin-ligand interactions in studies related to cell adhesion, migration, growth, and differentiation. CWHM12 selectively inhibits αv integrins (IC50s = 1.8, 0.8, 61, 1.5, and 0.2 nM for αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, respectively) over αIIbβ3, α2β1, and α10β1.2 CWHM 12 attenuates liver, lung, and pancreatic fibrosis in mice treated with CCl4 or cerulein. CWHM12 is a α(v) integrin inhibitor. CWHM 12 can suppress all 5 alpha V integrins. CWHM12 not only worked the same way to prevent fibrosis as the genetic deletion method, it also prevent the progression of existing fibrosis in the liver and lungs and reversed some of the damage caused by fibrosis to those organs. Delivering CWHM 12 or a similar small molecule directly into the lungs as an inhalant might offer a way to treat lung fibrosis. harmacological blockade of α(v)-containing integrins by a small molecule (CWHM 12) attenuated both liver and lung fibrosis, including in a therapeutic manner.